Hordatine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

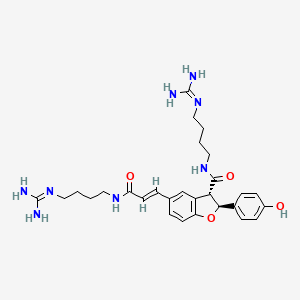

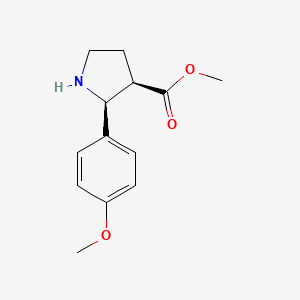

Hordatine A is a phenolic secondary metabolite found in barley . It is a member of the class benzofurans and can also be found in barley malt and beer, as it withstands moderate processing . It is a hydroxycinnamic acid amide derivative (HCAA) as well as a dimer of coumaroyl agmatine, and is plentiful during the development of barley seedlings, specifically in the shoots . Hordatines and their hydroxycinnamoyl agmatine precursors are of interest because of their antifungal activity against plant pathogens, such as inhibiting spore germination of many fungi species .

Synthesis Analysis

The biosynthesis of this compound involves two steps. The first step is characterized by the use of the enzyme agmatine coumaroyltransferase (ACT), which catalyzes the formation of p-coumaroylagmatine from p-coumaroyl-CoA and agmatine . The second step in the biosynthesis of the natural product is characterized by the oxidative coupling of two molecules of p-coumaroylagmatine by the enzyme peroxidase . The formation of this homodimer and its observable furan ring results from the hydroxy group of one p-coumaroylagmatine molecule reacting with the ethylene double bond of the other molecule .Molecular Structure Analysis

This compound has a molecular formula of C28H38N8O4 . Its average mass is 550.653 Da and its monoisotopic mass is 550.301575 Da . It has a double-bond stereo and 2 of 2 defined stereocentres .Chemical Reactions Analysis

This compound is probably synthesized by oxidative dimerization of coumaroylagmatine . Hordatine B could be biosynthesized in two consecutive reactions. In the first, agmatine coumaroyltransferase (ACT) catalyzes the conjugation of agmatine and p-coumaroyl-CoA or feruloyl-CoA .Physical And Chemical Properties Analysis

This compound is a member of the class benzofurans and is a homodimer of para-coumarylagmatine where a hydroxy group of one molecule has reacted across the other molecule’s ethene double bond to combine the two molecules and form a furan ring .科学研究应用

葡萄糖代谢中的生物活性

Hordatine A是在大麦中发现的一种代谢产物,展现出与人类葡萄糖代谢相关的生物活性。Becker等人(2022年)发现,来自酿酒副产品中富含hordatine的分数抑制了α-葡萄糖苷酶,这是参与碳水化合物消化的酶。这表明在调节葡萄糖水平方面可能有应用,尽管未观察到对糖原磷酸化酶α的影响(Becker et al., 2022)。

抗真菌性质

在Kohyama和Ono(2013年)发现的未发芽大麦谷物中鉴定出this compound β-D-葡萄糖吡喃糖苷,展示出抗真菌活性。这种化合物在大麦中含量较高,可能在成熟期间的植物防御和成熟谷物中发挥作用(Kohyama & Ono, 2013)。

潜在的COVID-19抑制作用

在2020年,Mostafa、Mohammed和Hatem探索了hordatines作为COVID-19主要蛋白酶和RNA聚合酶的潜在抑制剂。他们的体外研究发现,包括this compound在内的hordatines有效地结合到这些关键靶点,暗示了针对COVID-19的治疗药物开发的一个有希望的方向(Mostafa, Mohammed, & Hatem, 2020)。

与M3亚胺受体的结合

Yamaji等人(2007年)确定this compound是啤酒中与M3亚胺受体结合的化合物之一。这种受体在胃肠蠕动中发挥作用,暗示了在消化健康方面的潜在应用(Yamaji et al., 2007)。

对啤酒化学特性的影响

Pihlava等人(2016年)研究了不同类型啤酒中hordatines的存在。他们发现,在各种啤酒风格中,hordatine含量与酒精含量呈正相关,为啤酒的化学成分及其对健康的潜在影响提供了见解(Pihlava et al., 2016)。

大麦染色体臂位置

Nomura等人(2007年)研究了大麦中负责hordatine合成的基因,发现它们位于染色体2H的长臂上。这种遗传洞察对于理解植物中hordatines的合成和调节至关重要(Nomura et al., 2007)。

作用机制

Hordatines, including Hordatine A, are phenolic compounds present in barley, were found to exhibit the highest binding affinity to both protease and polymerase through forming strong hydrogen bonds with the catalytic residues, as well as significant interactions with other receptor-binding residues .

属性

CAS 编号 |

7073-64-5 |

|---|---|

分子式 |

C28H38N8O4 |

分子量 |

550.7 g/mol |

IUPAC 名称 |

(2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)/b12-6+/t24-,25+/m0/s1 |

InChI 键 |

KVYNYRIOAYQBFK-AIIPJEMGSA-N |

手性 SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

规范 SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

同义词 |

hordatine A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)

![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)

![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)

![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)

![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)

![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)

![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)